Ethyl Isopropyl Sulfone

Description

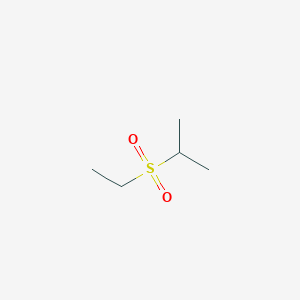

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2S/c1-4-8(6,7)5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKKQZIFDSEMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617324 | |

| Record name | 2-(Ethanesulfonyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4853-75-2 | |

| Record name | 2-(Ethylsulfonyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4853-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethanesulfonyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Isopropyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Isopropyl Sulfone and Derivatives

Classical Synthesis Routes and Mechanistic Investigations

The traditional methods for synthesizing sulfones like ethyl isopropyl sulfone are well-documented and provide a foundation for more modern approaches. thieme-connect.com These classical routes are often characterized by their reliability and the depth of mechanistic understanding that has been developed over years of research.

Oxidation of Sulfides to Sulfones

The most common and direct method for the preparation of sulfones is the oxidation of the corresponding sulfides. tandfonline.comrsc.org This transformation involves the conversion of the thioether linkage to a sulfonyl group. The process can be finely controlled to yield either the sulfoxide (B87167) or the sulfone as the final product. sioc-journal.cnorganic-chemistry.org

The synthesis of the precursor, ethyl isopropyl sulfide (B99878), is a critical first step. A common method for its preparation is through a nucleophilic substitution reaction. smolecule.com This typically involves the reaction of an alkyl halide, such as ethyl bromide, with a sodium thiolate, like sodium isopropanethiolate. This reaction proceeds via an S\textsubscript{N}2 mechanism, where the thiolate anion acts as a nucleophile, displacing the bromide ion from the ethyl group to form the thioether. libretexts.org The general scheme for this reaction is:

C₂H₅Br + (CH₃)₂CHSNa → C₂H₅S(CH(CH₃)₂) + NaBr smolecule.com

An alternative approach involves the use of thiourea (B124793) to avoid the potential for the thiol product to undergo a second substitution reaction. libretexts.org In one patented process, ethyl isopropyl sulfide was synthesized by reacting ethanethiol (B150549) with 2-bromopropane, achieving a high yield and purity. google.com

A variety of oxidizing agents and catalytic systems can be employed for the oxidation of ethyl isopropyl sulfide to this compound. The choice of reagent is crucial as it influences the reaction's efficiency, selectivity, and environmental impact. thieme-connect.com

Urea-Hydrogen Peroxide (UHP): Urea-hydrogen peroxide is considered a safe and environmentally benign oxidizing agent. thieme-connect.comorganic-chemistry.org It is a stable, solid source of hydrogen peroxide, making it easier to handle. tandfonline.com The oxidation of sulfides to sulfones using UHP can be performed in the presence of an activator, such as phthalic anhydride (B1165640) or trifluoroacetic anhydride, in a suitable solvent like ethyl acetate (B1210297) or acetonitrile (B52724). thieme-connect.comtandfonline.com These conditions often lead to a clean conversion to the sulfone without the significant formation of the intermediate sulfoxide. thieme-connect.comorganic-chemistry.org For instance, a metal-free oxidation of various sulfides to sulfones using UHP and phthalic anhydride in ethyl acetate has been reported to be highly efficient. thieme-connect.com

Metal Carbides: Transition metal carbides, such as tantalum carbide and niobium carbide, have emerged as effective catalysts for sulfide oxidation. organic-chemistry.org Tantalum carbide tends to selectively catalyze the oxidation of sulfides to sulfoxides, while niobium carbide is an efficient catalyst for the formation of sulfones. organic-chemistry.org These catalysts are robust and can be recovered and reused without a significant loss of activity. organic-chemistry.org Transition metal carbides are known for their high melting points and resistance to sulfur poisoning, making them suitable for these types of catalytic applications. nih.govacs.org Research has also explored the use of iron oxides supported on silicon carbide for the selective oxidation of hydrogen sulfide, which highlights the potential of carbide-based materials in sulfur chemistry. researchgate.net

The following table summarizes some oxidizing agents and their effectiveness:

| Oxidizing Agent/System | Substrate Example | Product | Yield | Reference |

| Urea-Hydrogen Peroxide/Phthalic Anhydride | Substituted Sulfides | Sulfones | High | thieme-connect.comorganic-chemistry.org |

| Urea-Hydrogen Peroxide/Trifluoroacetic Anhydride | Dialkyl, Diaryl, Alkyl-Aryl Sulfides | Sulfones | Quantitative | tandfonline.com |

| Niobium Carbide/30% Hydrogen Peroxide | Sulfides | Sulfones | High | organic-chemistry.org |

| Sodium Periodate/Potassium Permanganate | Dibenzyl Sulfide | Dibenzyl Sulfone | 76% | tandfonline.com |

Controlling the oxidation state of sulfur to selectively produce either a sulfoxide or a sulfone is a significant challenge in synthetic chemistry. thieme-connect.com The choice of oxidizing agent, catalyst, and reaction conditions plays a pivotal role in determining the final product. sioc-journal.cnacs.org

For example, using a stoichiometric amount of an oxidant like hydrogen peroxide can often lead to the formation of the sulfoxide. organic-chemistry.org To achieve the sulfone, an excess of the oxidizing agent or a more powerful catalytic system is typically required. tandfonline.com

Several catalytic systems have been developed for the chemoselective oxidation of sulfides. A recoverable silica-based tungstate (B81510) interphase catalyst has been shown to selectively oxidize various sulfides to either sulfoxides or sulfones in the presence of 30% hydrogen peroxide at room temperature. acs.org The selectivity can be controlled by adjusting the reaction parameters. Similarly, a system using urea-hydrogen peroxide catalyzed by diphenyl diselenide has demonstrated high selectivity for the formation of sulfoxides, avoiding overoxidation to sulfones. organic-chemistry.org In contrast, using urea-hydrogen peroxide in combination with phthalic anhydride has been shown to directly yield sulfones without the observation of the sulfoxide intermediate. thieme-connect.comorganic-chemistry.org

The following table outlines different catalytic systems and their selectivity:

| Catalyst | Oxidant | Primary Product | Reference |

| Diphenyl Diselenide | Urea-Hydrogen Peroxide | Sulfoxide | organic-chemistry.org |

| Silica-Based Tungstate | 30% Hydrogen Peroxide | Sulfoxide or Sulfone | acs.org |

| Niobium Carbide | 30% Hydrogen Peroxide | Sulfone | organic-chemistry.org |

| Tantalum Carbide | 30% Hydrogen Peroxide | Sulfoxide | organic-chemistry.org |

| Phthalic Anhydride | Urea-Hydrogen Peroxide | Sulfone | thieme-connect.comorganic-chemistry.org |

Oxidizing Agents and Catalytic Systems (e.g., Urea Hydrogen Peroxide, Metal Carbides)

Alkylation Reactions of Sulfinates

An alternative to the oxidation of sulfides is the alkylation of sulfinate salts. thieme-connect.comacs.org This method involves the reaction of a sulfinate, such as sodium isopropylsulfinate, with an alkylating agent like ethyl iodide. The sulfinate anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form the sulfone. acs.orgorganic-chemistry.org

This method is particularly useful for synthesizing unsymmetrical sulfones. acs.org The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO. acs.org The use of an acid scavenger can be essential for achieving reproducibly good yields. acs.org One of the challenges with this method is the potential for O-alkylation to form a sulfinate ester as a byproduct, though the sulfone is generally the major product. acs.org

Sulfonation of Olefins

The sulfonation of olefins represents another synthetic route to sulfones. smolecule.com This method can involve the reaction of an olefin, such as propene, with a sulfonating agent. A dioxygen-triggered oxosulfonylation/sulfonylation of unactivated olefins has been developed to produce β-keto sulfones or sulfones. acs.org This reaction proceeds with high atomic efficiency in the absence of a metal catalyst at room temperature under an air atmosphere. acs.org Another approach involves a regiodivergent, transition-metal-free synthesis of allylic sulfones from terminal olefins and sodium sulfinates. nih.gov

Friedel-Crafts Type Sulfonylation and Variants

The Friedel-Crafts sulfonylation of arenes is a traditional and direct method for forming aryl sulfones. This electrophilic aromatic substitution reaction typically involves the reaction of an arene with a sulfonylating agent, such as an arenesulfonyl chloride, in the presence of a strong Lewis acid catalyst. scispace.com

Conventional catalysts for this transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄). scispace.com However, these catalysts suffer from drawbacks such as high corrosivity, moisture sensitivity, and the generation of significant waste streams due to the need for stoichiometric quantities and aqueous work-up procedures. scispace.com

To address these limitations, significant research has focused on developing more environmentally benign and reusable catalytic systems. Solid acid catalysts, such as zeolites (e.g., Zeolite Beta, ZSM-5) and metal-exchanged montmorillonite (B579905) clays, have emerged as effective alternatives. scispace.comrsc.org These heterogeneous catalysts offer advantages like ease of separation, reusability, and often, higher regioselectivity. For instance, Fe³⁺-montmorillonite and Zeolite Beta have demonstrated high activity, which is attributed to an optimal combination of Brønsted and Lewis acid sites on their surfaces. scispace.comrsc.org

Variants of the Friedel-Crafts sulfonylation have also been developed to improve reaction conditions and substrate scope. The use of triflic acid (TfOH) as a catalyst allows for the metal-free synthesis of diaryl sulfones from arenes and arylsulfonyl chlorides under neat conditions at elevated temperatures. chemistryviews.org This method is highly efficient, provides excellent yields, and allows for the recovery and reuse of the catalyst and excess arene. chemistryviews.org Ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl-AlCl₃), can also serve as both the catalyst and the reaction medium, streamlining the process. jchemrev.com

| Catalyst System | Sulfonylating Agent | Arene | Key Features |

| Fe³⁺-montmorillonite | Arenesulfonyl chlorides | Various arenes | Reusable solid acid, high para-selectivity. scispace.comrsc.org |

| Zeolite Beta | Arenesulfonyl chlorides | Various arenes | Shape-selective catalysis, high activity. scispace.com |

| Triflic Acid (TfOH) | Arylsulfonyl chlorides | Various arenes | Metal-free, catalyst is reusable, high yields. chemistryviews.org |

| [bmim]Cl-AlCl₃ | Arenesulfonyl chlorides | Various arenes | Ionic liquid acts as catalyst and solvent. jchemrev.com |

Advanced and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have provided novel and more sustainable pathways to sulfones, often operating under milder conditions with greater atomic efficiency than traditional methods.

Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for constructing C-S bonds. Palladium and copper catalysts are most commonly employed for coupling aryl (pseudo)halides or their equivalents with a sulfur source. nih.govrsc.org

Palladium-catalyzed reactions often couple aryl or alkenyl halides with sulfinate salts. nih.gov The development of specialized ligands, such as bidentate phosphines like XantPhos, has been crucial for achieving high efficiency and broad substrate scope, even at lower temperatures. nih.gov These reactions typically involve an oxidative addition of the halide to the Pd(0) center, followed by transmetalation with the sulfinate and reductive elimination to yield the sulfone product. acs.org

Copper-catalyzed Ullmann-type couplings represent another major route, often used to couple aryl halides or boronic acids with sulfinates. nih.gov While historically requiring high temperatures and stoichiometric additives, modern protocols have improved the sustainability of these methods. nih.gov

| Metal Catalyst | Coupling Partners | Sulfur Source | Key Features |

| Palladium (e.g., [Pd₂(dba)₃]) | Aryl/alkenyl halides | Sulfinate salts | High efficiency, broad scope with appropriate ligands. nih.gov |

| Copper | Aryl halides, boronic acids | Sulfinate salts | Classic Ullmann-type coupling, improved with modern ligands. nih.gov |

| Nickel | Allyl/benzyl bromides | Thiosulfonates | Reductive coupling and Sₙ2 synergy. organic-chemistry.org |

C-H Functionalization Strategies

Direct C-H functionalization represents a highly atom-economical approach to sulfone synthesis, as it avoids the pre-functionalization of substrates. rsc.orgrsc.org These methods involve the direct sulfonylation of a C-H bond, which can be achieved through both metal-catalyzed and metal-free pathways. rsc.orgrsc.org

Palladium catalysis is prominent in this area, often utilizing a directing group to achieve high regioselectivity. For example, the 8-aminoquinoline (B160924) moiety can direct the palladium catalyst to selectively functionalize a specific C(sp³)–H bond with a sulfinate salt. rsc.org This strategy has been successfully applied to the late-stage sulfonylation of complex molecules. rsc.org Metal-free versions have also been reported, such as the iodine-catalyzed C-H sulfonylation of indoles at the C2-position using sodium sulfinates. rsc.org

A recent development involves a two-step sequence where an arene is first subjected to site-selective C-H thianthrenation. The resulting aryl thianthrenium salt can then undergo a palladium-catalyzed coupling with a sulfur dioxide source like sodium hydroxymethanesulfinate (Rongalite) to produce a hydroxymethyl sulfone, which is a versatile precursor to other sulfonyl compounds. nih.gov

Sulfur Dioxide Based Three-Component Approaches

Three-component reactions involving a sulfur dioxide surrogate offer a convergent and efficient route to a wide variety of sulfones. nih.gov Instead of using gaseous and toxic SO₂, stable solid surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) or sodium metabisulfite (B1197395) (Na₂S₂O₅) are employed. nih.govresearchgate.net

A notable example is the palladium-catalyzed three-component coupling of an aryl lithium species, an aryl or alkenyl (pseudo)halide, and DABSO. nih.gov This method allows for the convergent synthesis of unsymmetrical sulfones from three readily available components. Similarly, copper-catalyzed three-component reactions of propargylic carbonates, cyclopropanols, and sulfur dioxide can generate tertiary propargylic sulfones. rsc.org Radical-based approaches also exist, where alkyl radicals generated from sources like Hantzsch esters react with Na₂S₂O₅ to form sulfonyl radical intermediates that can engage in further cyclization or addition reactions. researchgate.net

Electrochemical and Photocatalytic Methods

Driven by the principles of green chemistry, electrochemical and photocatalytic methods have gained prominence for sulfone synthesis. These techniques often proceed under mild, ambient conditions without the need for harsh chemical oxidants or high temperatures. rsc.orgnih.gov

Electrochemical synthesis utilizes an electric current to drive redox reactions. The electrochemical oxidation of sulfides to sulfones can be selectively controlled by adjusting the current and solvent. acs.org For example, diaryl sulfides can be oxidized to sulfoxides at a low current (5 mA) in DMF, while oxidation to sulfones is favored at a higher current (10-20 mA) in methanol. acs.org Another approach involves the electrochemical reaction of sodium sulfinates with olefins in an undivided cell with graphite (B72142) electrodes to produce a variety of sulfone compounds in high yields at room temperature. nih.govacs.org

Photocatalytic methods use visible light to initiate reactions. A common strategy involves a photocatalyst, such as rhodamine B or an iridium complex, to generate sulfonyl radicals from precursors like aryl diazonium salts and sodium metabisulfite. rsc.orgmdpi.com These radicals can then react with alkenes in multicomponent reactions to form alkyl sulfones. rsc.org Heterogeneous photocatalysts, like polyaniline–graphitic carbon nitride–titanium dioxide composites, have also been developed, offering the advantage of easy recovery and reuse. organic-chemistry.org

Purification and Characterization Techniques for Synthetic Products

Following synthesis, the crude product containing this compound or its derivatives must be purified and its identity confirmed. Standard laboratory techniques are employed for this purpose.

Purification is commonly achieved through column chromatography on silica (B1680970) gel, which separates the desired sulfone from unreacted starting materials, catalysts, and byproducts based on differences in polarity. acs.org For volatile sulfones, distillation can be an effective purification method. google.com After reaction work-up, which often involves washing with aqueous solutions to remove salts and water-soluble impurities, the organic layer containing the product is dried and concentrated before chromatographic purification. google.com The purity of the final product is frequently assessed by gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govgoogle.com

Characterization involves a suite of spectroscopic techniques to elucidate the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the most powerful tool for structural confirmation, providing information about the chemical environment of each proton and carbon atom.

Infrared (IR) spectroscopy is used to identify the presence of the characteristic sulfonyl group (SO₂), which exhibits strong, distinct stretching vibrations typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Mass Spectrometry (MS) provides the molecular weight of the compound and offers information about its fragmentation pattern, further confirming the structure.

In specialized cases, such as with enzymes that metabolize sulfones, purification might involve more advanced techniques like multi-step chromatography including anion-exchange and gel filtration, with characterization by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to determine subunit molecular mass. nih.govnih.gov

Chemical Reactivity and Transformation Mechanisms of Ethyl Isopropyl Sulfone

Reactivity of the Sulfonyl Group

The sulfonyl group strongly withdraws electron density from adjacent alkyl groups through an inductive effect. fiveable.meresearchgate.net This polarization renders the protons on the carbons alpha to the sulfonyl group (the α-protons) more acidic than those in a typical alkane. Consequently, in the presence of a suitable base, an α-proton can be abstracted to form a carbanion. uoguelph.ca

The resulting α-sulfonyl carbanion is significantly stabilized. fiveable.me This stabilization is attributed to the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. researchgate.net While the involvement of sulfur's d-orbitals in delocalization has been a topic of debate, modern interpretations often emphasize charge polarization and n-σ* interactions as key stabilizing factors. The ability of the sulfonyl group to stabilize an adjacent carbanion is a cornerstone of its utility in organic synthesis, enabling C-C bond formations. wikipedia.org

Table 1: Influence of Sulfonyl Group on Acidity

| Feature | Description | Reference |

|---|---|---|

| Electron Effect | The sulfonyl group is strongly electron-withdrawing. | fiveable.meresearchgate.net |

| Acidity | Increases the acidity of α-protons compared to simple alkanes. | uoguelph.ca |

| Carbanion Formation | Facilitates the formation of a carbanion on the adjacent carbon atom. | |

| Stabilization | The resulting α-sulfonyl carbanion is stabilized through charge delocalization. | fiveable.meresearchgate.net |

Nucleophilic substitution can occur at the sulfur atom of the sulfonyl group, although it is less common compared to substitution at a carbonyl carbon. researchgate.net The reaction mechanism depends on the nucleophile, substrate, and reaction conditions, but can proceed through an addition-elimination pathway or a direct displacement (Sₙ2-type) mechanism. researchgate.netnih.gov In these reactions, a nucleophile attacks the electropositive sulfur atom, which can lead to the displacement of one of the attached alkyl groups. nih.gov

The sulfonyl group itself is generally considered a poor leaving group in nucleophilic substitution reactions at the adjacent carbon atom. However, under certain reductive conditions, the carbon-sulfur bond can be cleaved. wikipedia.org This process, known as reductive desulfonylation, is synthetically useful for removing the sulfonyl group after it has served its purpose, for instance, in stabilizing a carbanion for an alkylation reaction. wikipedia.org

Electron-Withdrawing Effects and Stabilization of Adjacent Carbanions

Oxidation and Reduction Pathways

Ethyl isopropyl sulfone exhibits high resistance to both oxidation and reduction, a key factor in its stability, particularly in electrochemical applications. smolecule.comresearchgate.net

This compound demonstrates exceptional electrochemical stability, particularly high anodic stability. researchgate.netresearchgate.net This property makes it a promising solvent for high-voltage electrolytes in energy storage devices like supercapacitors and lithium-ion batteries. researchgate.netdb-thueringen.denih.gov Studies have shown that EiPS-based electrolytes can operate at high voltages (up to 3.4 V) and elevated temperatures (60-80°C) with good capacitance retention. researchgate.netresearchgate.net Its stability is superior to that of many conventional carbonate solvents. capes.gov.br The substitution pattern on the sulfone plays a significant role in its oxidative stability, with isopropyl-substituted sulfones showing improved stability compared to other alkyl substitutions under certain conditions. osti.gov

Table 2: Electrochemical Stability of this compound (EiPS) Electrolytes

| Parameter | Finding | Reference |

|---|---|---|

| Operating Voltage | Enables stable operation at high voltages, e.g., 3.0 V to 3.4 V. | researchgate.netresearchgate.net |

| Thermal Stability | Maintains performance at elevated temperatures up to 80°C. | researchgate.net |

| Anodic Stability | Highly resistant to oxidation, with some studies showing stability up to 5.8 V vs. Li⁺/Li for related sulfones. | researchgate.net |

| Application | Used as a stable electrolyte solvent in high-voltage supercapacitors and lithium-ion batteries. | researchgate.netnih.gov |

While generally stable, under specific and highly oxidizing conditions, sulfones can be converted to sulfonic acids. This transformation, however, is not a typical reaction pathway for simple alkyl sulfones like EiPS under normal conditions. The oxidation of sulfides is a more common route to sulfones, and further oxidation to sulfonic acids requires harsh reagents. researchgate.net Some specialized methods, such as reactions in charged microdroplets, have been shown to oxidize aromatic sulfones to sulfonic acids spontaneously, a process proposed to involve water radical cations as the oxidant. nsf.govresearchgate.net Standard preparative routes to alkyl sulfonic acids typically start from thiols or alkyl halides rather than the oxidation of a stable sulfone. google.comwikipedia.org

Electrochemical Oxidation and Stability

Degradation Mechanisms in High-Stress Environments

In high-stress environments, such as those found in high-voltage batteries operating at elevated temperatures, this compound can undergo degradation. researchgate.netdb-thueringen.de In lithium-ion battery applications, sulfones are generally stable toward oxidation but can be susceptible to reductive decomposition on the surface of the anode. nii.ac.jpnii.ac.jp

Electrochemical Degradation Mechanisms (e.g., Gas Evolution, Passivation Layer Formation)

Analysis of Decomposition Products (e.g., GC-MS, XPS)

Role as a Leaving Group in Organic Reactions

In organic synthesis, the sulfonyl group (R-SO₂-R') is recognized for its ability to function as a leaving group. thieme-connect.com This reactivity facilitates the removal of the sulfone moiety after it has served its purpose in a synthetic sequence. thieme-connect.comresearchgate.net The sulfonyl group is electron-withdrawing, and its departure as a stable sulfinate anion (R-SO₂⁻) is a key step in various transformations. google.comthieme-connect.com

While the sulfonyl group is generally less reactive as a leaving group compared to pseudohalides, its reactivity can be leveraged in transition-metal-catalyzed reactions and nucleophilic substitutions. researchgate.net Sulfinates have been observed as leaving groups in nucleophilic substitution and elimination reactions. google.comnih.gov For example, sulfones with a suitable leaving group in the beta position can undergo reductive elimination to form alkenes, a process central to the Julia olefination. wikipedia.org The ability of the sulfone to be displaced is fundamental to its use as a versatile building block in the synthesis of complex molecules. researchgate.netthieme-connect.com

Computational Chemistry and Spectroscopic Analysis of Ethyl Isopropyl Sulfone

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like ethyl isopropyl sulfone. doi.orgelixirpublishers.com These calculations provide insights into the molecule's stability and its interactions with other chemical species. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity. researchgate.net For sulfone compounds, these calculations help in predicting their oxidative stability, a critical factor for their use in high-voltage applications. researchgate.net The addition of other solvent molecules or lithium salt anions can slightly influence the oxidation potential of sulfones. researchgate.net

Table 1: Calculated Quantum Chemical Properties of Sulfones

| Parameter | Significance | Typical Findings for Sulfones |

|---|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Electron-donating ability | Relatively low, indicating good oxidative stability. researchgate.net |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability | Relatively high. elixirpublishers.com |

| ΔE (HOMO-LUMO Energy Gap) | Chemical reactivity and kinetic stability | A large gap suggests high stability. researchgate.net |

Molecular Dynamics Simulations (e.g., Li+ Solvation-Shell Mobility)

Molecular dynamics (MD) simulations are employed to study the behavior of atoms and molecules over time, providing a detailed view of dynamic processes such as ion solvation and transport in electrolytes. nih.gov For this compound-based electrolytes, MD simulations are crucial for understanding the solvation of lithium ions (Li+) and the mobility of the Li+ solvation shell, which are key factors determining the ionic conductivity of the electrolyte. x-mol.comacs.org

Simulations have shown that in sulfone-based electrolytes, the solvent molecules' structure significantly affects the Li+ solvation environment. nih.gov The mobility of the Li+ ion is influenced by how strongly it is coordinated with the surrounding sulfone molecules and any present anions. researchgate.net In highly concentrated electrolytes, sulfone molecules and anions can bridge between multiple Li+ ions, forming a network structure that affects ion diffusion. jst.go.jp The size and shape of the sulfone, such as the ethyl and isopropyl groups in EiPS, can create steric hindrance that may impact the exchange of ligands around the Li+ ion. jst.go.jp

Spectroscopic Characterization and Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for determining the molecular structure and characterizing the properties of this compound.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. chemicalbook.com In the context of this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govacs.org

NMR studies, including techniques like pulsed-field gradient NMR, are also used to measure the self-diffusion coefficients of ions and solvent molecules in electrolytes, offering insights into molecular mobility. jst.go.jp Furthermore, spin-spin relaxation time (T₂) measurements can reveal changes in molecular mobility at the interface between the electrolyte and solid materials, which is important for understanding the behavior of quasi-solid electrolytes. jst.go.jpresearchgate.net

Table 2: Representative ¹H NMR Data for this compound

| Proton Environment | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH(CH₃)₂ | ~3.2 | Multiplet |

| -CH₂CH₃ | ~3.0 | Quartet |

| -CH(CH₃)₂ | ~1.4 | Doublet |

| -CH₂CH₃ | ~1.3 | Triplet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the sulfone (SO₂) group. researchgate.net These characteristic peaks are typically found in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). cdnsciencepub.com The presence and position of these bands confirm the sulfone functional group in the molecular structure. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. malvernpanalytical.comthermofisher.com XPS is particularly valuable for analyzing the surfaces of electrodes that have been in contact with this compound-based electrolytes. phi.com

By analyzing the electrode surfaces after electrochemical cycling, XPS can identify the decomposition products of EiPS that may form a passivation layer. db-thueringen.de This layer can prevent further degradation and improve the stability of electrochemical devices at high voltages and temperatures. db-thueringen.demdpi.com The technique provides binding energy data for elements like sulfur, which can reveal the chemical nature of the deposited compounds. db-thueringen.de

Table 3: Application of XPS in EiPS Electrolyte Systems

| Analysis Target | Information Gained | Significance |

|---|---|---|

| Electrode Surfaces After Aging | Identification of elemental composition and chemical states of surface species. db-thueringen.de | Reveals the formation of passivation layers from EiPS decomposition products. db-thueringen.de |

| Sulfur (S 2p) Spectra | Chemical state of sulfur-containing compounds on the electrode. db-thueringen.de | Confirms the deposition of sulfone-related species. db-thueringen.de |

X-ray Diffraction for Crystal Structure Analysis

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. researchgate.net For this compound, single-crystal X-ray diffraction can be used to determine its precise three-dimensional structure when it forms a crystalline solid, for instance, in a solvate with a lithium salt at low temperatures. jst.go.jp

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Lithium |

Advanced Applications of Ethyl Isopropyl Sulfone in Materials Science Research

Electrolyte Solvent Systems for Energy Storage Devices

Ethyl Isopropyl Sulfone (EiPS) serves as a critical solvent in electrolyte systems for various energy storage devices due to its favorable electrochemical characteristics. smolecule.comgreatcellsolarmaterials.com It is a polar, high-boiling-point solvent that is chemically inert and possesses low viscosity, which is advantageous for electrolyte applications requiring stability under prolonged thermal stress. greatcellsolarmaterials.com Its properties are particularly beneficial for high-voltage applications.

Lithium-Ion Batteries (LIBs)

In the field of Lithium-Ion Batteries, EiPS is investigated as a key electrolyte component to enhance performance, especially in high-energy-density applications. acs.orgnih.gov Sulfone-based electrolytes are recognized for their superior oxidative stability compared to conventional organic carbonates, making them suitable for high-voltage cathode materials. doaj.org

The push for high-energy-density batteries has intensified research into high-voltage electrolytes, where stability is a primary limiting factor. acs.orgacs.org this compound, referred to as ES in some studies, is added to traditional carbonate-based electrolytes to improve their high-voltage performance. acs.orgnih.gov This is largely attributed to its high dielectric constant (ε ≈ 55), which facilitates the diffusion and transfer of lithium ions (Li+) at the electrolyte-electrode interface, thereby reducing battery impedance. acs.org

First-principles and kinetic simulations have shown that EiPS has a lower Highest Occupied Molecular Orbital (HOMO) value, which contributes to an increased decomposition voltage of the electrolyte. acs.org This theoretical finding is supported by experimental results, demonstrating that the addition of EiPS to electrolytes enables stable operation in high-voltage lithium-ion batteries with excellent electrochemical properties. nih.govacs.org

EiPS is frequently used as a co-solvent or additive in conventional carbonate-based electrolytes. acs.orgnih.gov Studies have systematically investigated the effects of adding different proportions of EiPS to electrolytes containing solvents like ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC). acs.orgresearchgate.net The introduction of EiPS into these systems aims to leverage its high electrochemical stability to protect the more reactive carbonate solvents from decomposing at high voltages. acs.orgacs.org

The solid-electrolyte interphase (SEI) is a critical passivation layer formed on the anode surface that dictates the stability and longevity of a lithium-ion battery. The composition of the electrolyte plays a crucial role in the characteristics of the SEI. The addition of EiPS to the electrolyte has been shown to improve the morphology of the electrode surface after cycling. acs.org

While sulfones are known for their incompatibility with highly graphitic anodes, additives like fluoroethylene carbonate (FEC) are used to enable their application. doaj.org The use of EiPS can influence the surface chemistry of the electrodes. For instance, in some sulfone-based systems, decomposition products can form a protective passivation layer on the electrode surface, preventing further degradation. researchgate.net This protective layer is essential for improving the cycle stability of the battery. nih.gov

High ionic conductivity is essential for efficient battery performance. This compound's linear molecular structure results in lower viscosity compared to cyclic sulfones like sulfolane (B150427) (SL), which helps to increase ionic conductivity. acs.org Its high dielectric constant also promotes the acceleration of Li+ diffusion and transfer at interfaces. acs.org

Systematic studies on mixtures of lithium salts like lithium bis(trifluoromethanesulfonyl)amide (LiTFSA) and various sulfone solvents, including EiPS, have been conducted to understand Li+ transport properties. scispace.com In highly concentrated electrolytes, Li+ ions diffuse by exchanging ligands with the solvent and salt anions. scispace.com While EiPS-based electrolytes have been studied, research indicates that sulfone solvents with more compact molecular sizes, such as sulfolane, tend to show higher ionic conductivity and Li+ transference numbers. scispace.com The conductivity of LiFSI-sulfone electrolytes generally decreases with an increase in the salt-to-solvent molar ratio, likely due to increased viscosity. osti.gov

| Sulfone Solvent | Molar Ratio (LiFSI:Sulfone) | Conductivity (mS/cm) |

|---|---|---|

| Ethyl Methyl Sulfone (EMS) | 1:8 | Highest |

| β-fluorinated sulfone (TFPMS) | 1:8 | Lowest |

| Various Sulfones | 1:2 | Lower than 1:8 ratio |

Note: This table is based on qualitative comparisons from research findings. osti.gov "Highest" and "Lowest" are relative terms within the specific study's context.

Impact on Solid-Electrolyte Interphase (SEI) Formation and Stability

Electric Double-Layer Capacitors (EDLCs) and Supercapacitors

This compound is a highly promising electrolyte solvent for high-voltage Electric Double-Layer Capacitors (EDLCs), also known as supercapacitors. smolecule.commdpi.com Its primary advantages in this application are its excellent thermal and electrochemical stability. smolecule.comresearchgate.net These properties are crucial for developing high-performance EDLCs that can operate reliably at high voltages and elevated temperatures, addressing a key limitation of standard electrolytes based on acetonitrile (B52724) (ACN) or propylene (B89431) carbonate (PC). mdpi.comdb-thueringen.de

Research has demonstrated that EiPS-based electrolytes allow EDLCs to operate at voltages up to 3.4 V at 60 °C and even 80 °C. mdpi.com When used with salts like tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEABF₄), EiPS electrolytes show remarkable capacitance retention in long-term floating tests. researchgate.netmdpi.com For example, at 20 °C, EDLCs retained 90% of their initial capacitance after 500 hours at 3.4 V. mdpi.com Even under more demanding conditions, such as 60 °C and 3.4 V for 500 hours, devices retained 68% of their capacitance, a significant improvement over ACN-based electrolytes which are unstable under these conditions. researchgate.netmdpi.com This superior stability is partly attributed to the deposition of EiPS decomposition products on the electrode surface, which may form a passivating layer that prevents further degradation. researchgate.net

| Electrolyte System | Test Conditions | Duration (hours) | Capacitance Retention |

|---|---|---|---|

| 0.5 M TEABF₄ in EiPS | 3.4 V @ 20 °C | 500 | 90% |

| 0.5 M TEABF₄ in EiPS | 3.6 V @ 20 °C | 500 | 74% |

| 0.5 M TEABF₄ in EiPS | 3.4 V @ 60 °C | 500 | 68% |

| 1 M TEABF₄ in ACN | 3.4 V @ 60 °C | 500 | Unstable |

Data sourced from studies on the stability of EiPS-based supercapacitors. researchgate.netmdpi.com

High-Voltage and High-Temperature Performance

The demand for energy storage devices that can operate reliably under extreme conditions has driven research into novel electrolyte formulations. This compound has emerged as a key solvent for developing electrolytes that function at high voltages and elevated temperatures, particularly for electric double-layer capacitors (EDLCs) and lithium-ion batteries. greatcellsolarmaterials.comjst.go.jp

In EDLCs, EiPS-based electrolytes demonstrate remarkable thermal and electrochemical stability. db-thueringen.deresearchgate.net This allows for the development of supercapacitors that can operate at voltages as high as 3.4 V to 3.6 V, a significant increase over the typical 3.0 V limit of commercially available devices. researchgate.netgoogle.com Studies have shown that electrolytes using EiPS can maintain high performance at temperatures of 60°C and even 80°C. db-thueringen.deresearchgate.net For instance, an electrolyte of 0.5 M tetraethylammonium tetrafluoroborate (TEABF₄) in EiPS enabled an EDLC to retain 68% of its initial capacitance after 500 hours of floating at 3.4 V and 60°C. db-thueringen.degoogle.com At a slightly reduced voltage of 3.0 V, the stability at 80°C was even more impressive, with 62% capacitance retention after 500 hours, marking a new benchmark for high-temperature EDLC performance. researchgate.net

In the realm of lithium-ion batteries, adding EiPS to conventional carbonate-based electrolytes has been shown to improve high-voltage performance. jst.go.jpmdpi.com Its high dielectric constant (ε ≈ 55) and strong solvation with lithium ions (Li⁺) help to increase the decomposition voltage of the electrolyte. researchgate.net This enables stable operation at charge voltages up to 4.7 V. researchgate.net A fluorine-free electrolyte combining lithium bis(oxalato)borate (LiBOB) in EiPS has also shown exceptional stability at 60°C, with an electrochemical stability window of 5.2 V. mdpi.com This stability is significantly higher than that of standard electrolytes, which often degrade under such conditions. mdpi.com

| System | Electrolyte Composition | Operating Conditions | Performance Metric |

| EDLC | 0.5 M TEABF₄ in EiPS | 3.4 V @ 60°C | 68% capacitance retention after 500 h db-thueringen.degoogle.com |

| EDLC | 0.5 M TEABF₄ in EiPS | 3.0 V @ 80°C | 62% capacitance retention after 500 h researchgate.net |

| Li-ion Battery | LiBOB in EiPS | 60°C | Stable electrochemical window of 5.2 V mdpi.com |

| Li-ion Battery | Carbonate-based + 3% EiPS | 4.6 V | Capacity retention improved from 62.4% to 80.3% researchgate.net |

Capacitance Retention and Cycling Stability

Closely linked to high-temperature and high-voltage performance is the ability of a device to maintain its capacity over many charge-discharge cycles. This compound contributes significantly to the cycling stability of both supercapacitors and lithium-ion batteries. researchgate.netresearchgate.net

For supercapacitors, the use of EiPS as a solvent leads to superior stability compared to standard acetonitrile-based electrolytes. google.com In one study, EDLCs with a TEABF₄/EiPS electrolyte retained 90% of their initial capacitance after 500 hours of floating at 3.4 V and 20°C. google.com A fluorine-free lithium-ion capacitor operating at 60°C with an EiPS-based electrolyte was able to retain 80% of its initial capacitance after 3500 cycles. nih.gov

In high-voltage lithium-ion batteries, EiPS acts as a stabilizing additive. When 3% EiPS was added to a conventional electrolyte, the capacity retention of a LiCoO₂/Li battery cycling up to 4.6 V improved from 62.4% to 80.3%. researchgate.net Similarly, adding 0.5 wt% of certain additives to an EiPS-based electrolyte resulted in excellent capacity retention of 92% after 350 cycles at room temperature in a LiNi₀.₅Mn₁.₅O₄||Li half-cell. researchgate.net This enhanced stability is attributed to the formation of a stable protective layer on the electrode surfaces, which mitigates degradation from parasitic reactions at high voltages. researchgate.netresearchgate.net

| Device | Electrolyte Details | Cycling Conditions | Stability Result |

| EDLC | 0.5 M TEABF₄ in EiPS | 500 hours floating at 3.4 V, 20°C | 90% capacitance retention google.com |

| Lithium-ion Capacitor | LiBOB in EiPS | 3500 cycles at 60°C | 80% capacitance retention nih.gov |

| Li-ion Battery (LiCoO₂) | Carbonate-based + 3% EiPS | Cycling at 4.6 V | Capacity retention increased to 80.3% from 62.4% researchgate.net |

| Li-ion Battery (LNMO) | Additive in EiPS-based electrolyte | 350 cycles at room temp. | 92% capacity retention researchgate.net |

Other Rechargeable Battery Systems (e.g., Aluminum Batteries)

The application of this compound extends beyond lithium-based systems. Researchers are exploring its use in "beyond-lithium" technologies like rechargeable aluminum batteries (RABs). nih.govjst.go.jp A major challenge in RABs is the corrosive nature of conventional electrolytes, which are typically based on aluminum chloride (AlCl₃). nih.govjst.go.jp

EiPS is being investigated as a component in non-corrosive electrolytes for aluminum batteries. nih.gov Studies have explored electrolyte compositions based on aluminum trifluoromethanesulfonate (B1224126) (Al(OTF)₃), urea, and EiPS. jst.go.jpdntb.gov.ua This work aims to replace the highly corrosive AlCl₃, thereby allowing for the use of a wider range of materials for current collectors and other cell components. nih.govjst.go.jp However, research in this area is still in its early stages and highlights significant challenges related to the reversibility of the aluminum plating and stripping reactions when using these alternative electrolytes. dntb.gov.ua One study noted that while a sulfone-based electrolyte with AlCl₃ showed good performance without corrosion, attempts to replace AlCl₃ with aluminum tetrafluoroborate (Al(BF₄)₃) in an EiPS solvent were unsuccessful, suggesting that the presence of chloride ions may be fundamental for the desired electrochemical processes. nih.gov

Functional Materials Development

Integration into Polymer Systems (e.g., Polyethersulfone)

While direct studies detailing the integration of this compound into Polyethersulfone (PES) systems are not prevalent, its use as a solvent and plasticizer in broader polymer electrolyte systems is an active area of research. Sulfone-based solvents, including EiPS, are evaluated for creating highly concentrated electrolytes that can be incorporated into polymer matrices for next-generation solid-state batteries. researchgate.net In these systems, the polymer provides mechanical structure, while the liquid electrolyte, like EiPS with a dissolved lithium salt, facilitates ion transport.

The function of a plasticizer in a solid polymer electrolyte is to increase the segmental mobility of the polymer chains and reduce the crystallinity of the polymer matrix, which enhances ionic conductivity. Research on other sulfones, such as sulfolane, in combination with polymers like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) demonstrates the viability of this approach for creating gel-polymer electrolytes. Given EiPS's favorable electrochemical properties and its role as a solvent for various lithium salts, it is a logical candidate for developing advanced gel-polymer or composite electrolytes. researchgate.net

Self-Assembled Monolayers and Interfacial Interactions

The interface between the electrolyte and the electrode is critical to a battery's performance and lifespan. This compound plays a crucial role in moderating these interfacial interactions. db-thueringen.degreatcellsolarmaterials.com A key finding is that decomposition products of EiPS can deposit on the electrode surface, forming a protective passivation layer. greatcellsolarmaterials.comresearchgate.net This layer, akin to a solid electrolyte interphase (SEI), prevents further electrolyte degradation, which is particularly important for stability at high voltages and temperatures. greatcellsolarmaterials.comresearchgate.net

Post-mortem analysis of electrodes cycled in EiPS-based electrolytes has confirmed the presence of sulfur-containing compounds on the surface that were not present initially. researchgate.net X-ray photoelectron spectroscopy (XPS) reveals species with C–S or S–S bonds, indicating that the sulfoxide (B87167) group in EiPS undergoes a reduction reaction to form this beneficial surface film. researchgate.net This self-limiting passivation process is a primary reason for the enhanced cycling stability and high-voltage tolerance observed in systems using EiPS. researchgate.netresearchgate.net

Dye-Sensitized Solar Cells (DSCs)

This compound is a highly effective high-boiling point solvent for electrolytes in Dye-Sensitized Solar Cells (DSCs), contributing to both high efficiency and, crucially, long-term durability. The high volatility of traditional solvents like acetonitrile is a major limiting factor for the long-term stability of DSCs, especially under thermal stress.

With its low vapor pressure and high boiling point (265°C), EiPS is chemically inert and resilient to evaporation and degradation even at elevated temperatures. smolecule.com Studies have shown that using EiPS as the electrolyte solvent can dramatically improve the thermal stability of DSCs. In one experiment, cells with an EiPS-based electrolyte were tested under harsh conditions of 85°C for 3000 hours. The stability of these cells improved to 75%, compared to just 38% for cells using the more common methoxypropionitrile (MPN) solvent.

EiPS-based electrolytes have also been shown to yield high conversion efficiencies. Interestingly, unlike nitrile-based electrolytes, EiPS systems can exhibit a high open-circuit voltage (Vₒ꜀) even without the common additives used to suppress charge recombination. Recently, EiPS was used for the first time with a copper-based redox mediator in DSCs designed for ambient light, achieving exceptional power conversion efficiencies between 19% and 23% under 1000 lux irradiation. This demonstrates its versatility and potential for enabling stable and efficient indoor photovoltaic applications.

Electrolyte Medium Performance and Stability

Detailed Research Findings

This compound is characterized by a high dielectric constant, which is advantageous for dissolving lithium salts and facilitating the movement of ions within the electrolyte. acs.org It also possesses a high boiling point and low vapor pressure, contributing to the thermal stability of the electrolyte, a crucial factor for devices operating at elevated temperatures. acs.org

In the context of lithium-ion batteries, EiPS has been investigated as a high-voltage electrolyte additive to traditional carbonate-based solvents. acs.orgresearchgate.net Studies have shown that the addition of even small proportions of EiPS can significantly improve the electrochemical stability of the electrolyte. acs.org This is attributed to the lower Highest Occupied Molecular Orbital (HOMO) energy level of EiPS, which increases the decomposition voltage of the electrolyte. semanticscholar.org The strong solvation of lithium ions (Li+) by EiPS further contributes to this stability. acs.org As a result, lithium-ion cells utilizing EiPS as an additive exhibit enhanced cycling stability and performance at high voltages. acs.orgresearchgate.net For instance, research on LiCoO2/Li cells has demonstrated improved capacity retention when the electrolyte is modified with EiPS, particularly at high charge cut-off voltages of 4.6 V and 4.7 V.

For supercapacitors, particularly electric double-layer capacitors (EDLCs), EiPS has been explored as a primary solvent. Its high thermal and electrochemical stability make it a suitable candidate for high-voltage EDLCs that can operate at elevated temperatures. doaj.org Research has demonstrated that EDLCs using an EiPS-based electrolyte can retain a significant portion of their capacitance even after prolonged testing at high voltages and temperatures. doaj.org One of the proposed mechanisms for this enhanced stability is the formation of a passivating layer on the electrode surface from the decomposition products of EiPS, which prevents further degradation. doaj.org

The following interactive data tables summarize key performance metrics of this compound in electrolyte applications based on published research findings.

Table 1: Physicochemical and Electrochemical Properties of EiPS-Based Electrolytes This table presents a comparison of ionic conductivity and viscosity for an electrolyte composed of 0.5 M TEABF4 in this compound (EiPS) versus a conventional electrolyte (1 M TEABF4 in Acetonitrile - ACN) at various temperatures. It also includes the electrochemical stability window (ESW) for a 1 M LiBOB in EiPS electrolyte.

| Temperature (°C) | Electrolyte System | Ionic Conductivity (mS/cm) | Viscosity (mPa·s) | Electrochemical Stability Window (V) |

| 20 | 0.5 M TEABF4 in EiPS | 2.2 | 6.7 | - |

| 20 | 1 M TEABF4 in ACN | 53 | 0.2 | - |

| 60 | 0.5 M TEABF4 in EiPS | - | - | 5.7 (at RT) |

| 80 | 0.5 M TEABF4 in EiPS | 8.7 | 1.8 | - |

| 80 | 1 M TEABF4 in ACN | 97.3 | - | - |

| 60 | 1 M LiBOB in EiPS | - | - | 5.7 |

Table 2: Performance of EiPS-Based Electrolytes in Energy Storage Devices This table details the capacitance retention of Electric Double-Layer Capacitors (EDLCs) using an EiPS-based electrolyte after 500 hours of floating at various voltages and temperatures. It also includes the cycling stability of a Graphite (B72142)/Li half-cell with a 1 M LiBOB in EiPS electrolyte.

| Device Type | Electrolyte System | Test Conditions | Performance Metric |

| EDLC | 0.5 M TEABF4 in EiPS | 3.4 V at 20°C for 500h | 90% Capacitance Retention |

| EDLC | 0.5 M TEABF4 in EiPS | 3.6 V at 20°C for 500h | 74% Capacitance Retention |

| EDLC | 0.5 M TEABF4 in EiPS | 3.2 V at 60°C for 500h | 75% Capacitance Retention |

| EDLC | 0.5 M TEABF4 in EiPS | 3.4 V at 60°C for 500h | 68% Capacitance Retention |

| EDLC | 0.5 M TEABF4 in EiPS | 3.0 V at 80°C for 500h | 62% Capacitance Retention |

| Graphite/Li Half-cell | 1 M LiBOB in EiPS | 200 cycles at 1C (60°C) | <5% Capacity Loss |

Investigation of Ethyl Isopropyl Sulfone in Organic Synthesis Research

Sulfone as a Versatile Synthetic Intermediate and Building Block

The sulfone group is a powerful and versatile functional group in organic synthesis, often described as a "chemical chameleon" due to its ability to act as an electron-withdrawing group, a leaving group, and a stabilizer of adjacent carbanions. thieme-connect.com These characteristics make sulfones, including aliphatic examples like ethyl isopropyl sulfone, valuable intermediates for constructing complex molecular architectures. sci-hub.st The core of their utility lies in the ability of the sulfonyl group to activate adjacent positions for nucleophilic attack and to participate in a variety of transformations. thieme-connect.com

The synthesis of sulfones can be achieved through several classical methods, including the oxidation of corresponding sulfides and the alkylation of sulfinate salts. thieme-connect.com For instance, this compound can be synthesized by the oxidation of ethyl isopropyl sulfide (B99878).

The versatility of sulfones is demonstrated in their application in a wide array of chemical reactions. They can function as Michael acceptors, and the sulfonyl group can be an excellent leaving group in the form of a sulfinate anion, which facilitates its removal after a desired transformation has been accomplished. thieme-connect.com This dual reactivity allows for the strategic incorporation and subsequent removal of the sulfone moiety, highlighting its role as a versatile synthetic building block. While much of the literature focuses on aryl sulfones, the fundamental principles of reactivity apply to dialkyl sulfones like this compound, positioning it as a simple yet representative model for studying these transformations.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂O₂S |

| Molecular Weight | 136.21 g/mol |

| CAS Number | 4853-75-2 |

| Appearance | Colorless Liquid |

| Boiling Point | 91 °C |

| Density | 1.09 g/mL |

Applications in Stereoselective Synthesis

The sulfone group plays a significant role in stereoselective synthesis, where the formation of a specific stereoisomer is desired. The stereochemical outcome of reactions involving sulfones can often be controlled, leading to the synthesis of chiral molecules with high enantiomeric or diastereomeric purity.

One notable application is in the stereoselective synthesis of alkenes. For example, the Julia-Kocienski olefination, a modification of the Julia olefination, can exhibit high E-selectivity in the formation of double bonds. wikipedia.org The stereoselectivity is influenced by the kinetically controlled diastereoselective addition of metalated sulfones to aldehydes. wikipedia.org While these reactions typically employ heteroaryl sulfones, the underlying principles of stereocontrol are a key feature of sulfone chemistry.

Furthermore, sulfones have been utilized in stereoselective cross-coupling reactions. For instance, the iron-catalyzed cross-coupling of dienesulfones with Grignard reagents, such as isopropylmagnesium chloride, has been used in the stereoselective synthesis of complex natural products. capes.gov.brrsc.org This highlights the potential for sulfones to act as scaffolds for the introduction of new stereocenters.

In the context of this compound, while specific examples in complex stereoselective synthesis are not widely reported in the literature, its chiral center potential upon functionalization makes it a relevant substrate for investigating stereoselective transformations. The development of methods for the stereoselective synthesis of sulfones themselves, for example through the catalytic oxidation of thioethers, is an active area of research. researchgate.net

Enabling Transformations: Examples and Mechanisms

The sulfone group is instrumental in several key organic transformations that enable the construction of carbon-carbon double bonds. The Ramberg–Bäcklund reaction and the Julia olefination and its variants are classic examples where sulfones are critical intermediates. thieme-connect.com

The Ramberg–Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halosulfones through a base-induced rearrangement with the extrusion of sulfur dioxide. thieme-connect.comwikipedia.org The reaction proceeds via the deprotonation of the α-halosulfone to form a carbanion, which then undergoes an intramolecular nucleophilic substitution to form a transient three-membered episulfone ring. wikipedia.org This unstable intermediate then decomposes, eliminating sulfur dioxide and forming the alkene. wikipedia.org

The general mechanism is as follows:

Deprotonation of the α-halosulfone by a base.

Intramolecular attack of the resulting carbanion on the carbon bearing the halogen, forming an episulfone.

Extrusion of sulfur dioxide (SO₂) from the episulfone to yield the alkene.

For a compound like this compound, it would first need to be halogenated at an α-position to become a substrate for the Ramberg–Bäcklund reaction. For example, α-chlorothis compound could theoretically undergo this reaction to form 2-butene. The reaction is particularly useful for the synthesis of strained cyclic alkenes. gla.ac.uk

The Julia–Lythgoe olefination is a classic method for the synthesis of alkenes, typically with high E-selectivity, from phenyl sulfones and carbonyl compounds. thieme-connect.comwikipedia.org The reaction involves the addition of a metalated sulfone to an aldehyde or ketone, followed by functionalization of the resulting alcohol and reductive elimination. wikipedia.org

The modified Julia olefination, including the Julia-Kocienski olefination, represents a significant improvement as it often proceeds in a one-pot manner and under milder conditions. wikipedia.orgupol.cz In these modifications, the phenyl sulfone is replaced by a heteroaryl sulfone, such as a benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfone. wikipedia.orgupol.cz The mechanism involves the formation of an alkoxide intermediate which undergoes a Smiles rearrangement, followed by the spontaneous elimination of sulfur dioxide and the heteroaryl oxide to give the alkene. wikipedia.org

While these reactions have been extensively developed using aryl sulfones, the fundamental transformation involves the coupling of a sulfone-stabilized carbanion with a carbonyl compound. In principle, an α-metalated dialkyl sulfone like this compound could react with an aldehyde or ketone. However, the subsequent elimination steps are highly dependent on the nature of the sulfone's substituents, and the classic Julia-type reactions are optimized for aryl sulfones. acs.org

Ramberg–Bäcklund Reaction

Role in Carbon-Carbon and Carbon-Heteroatom Bond Construction

The sulfone group is a key player in the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Its ability to stabilize adjacent carbanions makes it an excellent precursor for generating nucleophiles for C-C bond formation. thieme-connect.com

Recent advances have demonstrated the use of sulfones in visible light-mediated desulfonylative transformations to create C-C bonds. mdpi.com In these reactions, a sulfonyl radical anion is formed, which can then fragment to generate an alkyl radical that participates in C-C bond formation. mdpi.com This highlights a modern approach to leveraging sulfone chemistry for bond construction.

Sulfones can also participate in cross-coupling reactions. For example, palladium-catalyzed cross-coupling reactions of sulfonyl chlorides with organoboronic acids provide access to aryl sulfones, which can then be used in further transformations. thieme-connect.com The C-S bond in sulfones can also be activated under catalytic conditions to participate in cross-coupling reactions, where the sulfone acts as a coupling partner. rsc.org

In the context of carbon-heteroatom bond formation, sulfones are precursors to a variety of sulfur-containing functional groups. For instance, the reduction of sulfones can yield the corresponding sulfides. Furthermore, catalytic methods are being developed for the direct formation of C-S bonds, with sulfones playing a role as synthons or intermediates. nih.gov

While specific applications of this compound in these advanced bond-forming reactions are not extensively documented, its simple structure provides a fundamental model for the behavior of aliphatic sulfones in such transformations. Its decomposition products have been observed to form passivation layers on electrode surfaces in electrochemical applications, a process involving the formation of new C-S or S-S bonds. db-thueringen.de

Environmental Impact and Degradation Research of Ethyl Isopropyl Sulfone

Environmental Fate and Persistence Studies

The environmental persistence of a chemical compound refers to its ability to resist degradation and remain in the environment for extended periods. While specific data on the environmental persistence of ethyl isopropyl sulfone is limited, information can be inferred from studies on similar sulfone compounds.

Sulfones, as a class of chemicals, are characterized by a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms) situated between two carbon atoms. This structure generally imparts significant chemical stability. Research on other sulfone-containing compounds, such as aminophenyl sulfone compounds and metabolites of pesticides like terbufos (B1683085) and fensulfothion, indicates that sulfones can be persistent in the environment. For instance, terbufos sulfone was found to be more persistent in natural and distilled water compared to its parent compound, terbufos. Similarly, metabolites of some pollutants containing sulfone groups have shown greater persistence than their original compounds.

The persistence of these compounds is influenced by factors such as soil type, moisture, and temperature. While a safety data sheet for this compound states it shall not be classified as hazardous to the aquatic environment, it also notes that data on its persistence and degradability, bioaccumulative potential, and mobility in soil are not available.

Q & A

Q. What are the established synthesis routes for ethyl isopropyl sulfone, and how can their efficiency be optimized?

this compound is typically synthesized via oxidation of its sulfide precursor (ethyl isopropyl sulfide) using oxidizing agents like urea hydrogen peroxide (UHP) paired with phthalic anhydride in ethyl acetate. This method avoids chromatographic purification, enabling scalable production (>180 g) with high purity . Alternative routes include meta-chloroperbenzoic acid (mCPBA) oxidation, though this requires chromatography . Optimization involves solvent selection (e.g., ethyl acetate for UHP) and temperature control to suppress side reactions.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s molecular structure?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify sulfone group resonance at ~3.1–3.3 ppm (methyl groups adjacent to sulfone) .

- Quantum Chemical Calculations : Density functional theory (DFT) predicts bond angles (e.g., C-S-C ~100°), dipole moments (~4.5 D), and IR vibrational modes (e.g., S=O stretching at 1150–1300 cm⁻¹) .

- X-ray Photoelectron Spectroscopy (XPS) : Resolves sulfur oxidation states (S 2p peaks at ~168–170 eV for sulfone) .

Q. What are the primary applications of this compound in electrochemical systems?

It is widely used as a high-voltage electrolyte solvent in supercapacitors and lithium-ion batteries due to its oxidative stability (>5 V vs. Li/Li) and thermal resilience (>60°C). Its sulfone group mitigates electrolyte decomposition at extreme voltages .

Advanced Research Questions

Q. How does this compound’s molecular conformation influence its performance in high-concentration lithium-ion battery electrolytes?

Molecular dynamics simulations reveal that its branched isopropyl group increases steric hindrance, reducing Li solvation-shell mobility compared to linear sulfones (e.g., ethyl methyl sulfone). This lowers ionic conductivity but enhances SEI stability on graphite anodes. Optimization requires co-solvents like ethylene acetate to balance viscosity and Li transport .

Q. What experimental strategies resolve contradictions in reported oxidative stability limits of this compound-based electrolytes?

Discrepancies arise from differing electrode materials (e.g., NMC vs. graphite) and voltage sweep rates. Controlled studies using identical cells (e.g., NMC811/graphite) with post-mortem XPS and gas chromatography-mass spectrometry (GC-MS) confirm stability up to 4.8 V. Beyond this, sulfone degradation produces SO and alkyl sulfonates, detected via differential electrochemical mass spectrometry (DEMS) .

Q. How can the compatibility of this compound with graphitic anodes be improved without compromising high-voltage cathode performance?

Additives like fluoroethylene carbonate (FEC, 5–10 wt%) promote stable SEI formation on graphite by generating LiF-rich interfaces. Co-solvents (e.g., ethyl acetate) reduce electrolyte viscosity, enhancing Li diffusion. This dual strategy maintains sulfone’s high-voltage stability while enabling reversible graphite lithiation (capacity >350 mAh/g) .

Q. What post-synthetic modifications enhance this compound’s utility in specialized applications (e.g., protease inhibitors or boron neutron capture therapy)?

Functionalization via SNAr reactions introduces substituents (e.g., trifluoromethoxy groups) to modulate lipophilicity and binding affinity. For example, isopropyl sulfone derivatives exhibit enhanced selectivity for PRMT4 inhibitors (IC = 30 nM) by exploiting hydrophobic enzyme pockets .

Data-Driven Challenges and Solutions

Q. How should researchers address discrepancies in viscosity-conductivity relationships across sulfone-based electrolytes?

Contradictory data stem from varying salt concentrations (1–2 M LiPF) and measurement temperatures (25–60°C). Standardized testing under ISO 6722 conditions (e.g., 25°C, 1 M LiPF) with rheometry and electrochemical impedance spectroscopy (EIS) clarifies trends. For this compound, conductivity peaks at 1.2 M LiPF (4.5 mS/cm) but declines sharply above 1.5 M due to ion-pairing .

Q. What methodologies validate the long-term stability of this compound in supercapacitors under high-temperature cycling?

Accelerated aging tests at 70°C and 3.5 V for 1,000 cycles, coupled with post-mortem NMR and Raman spectroscopy, identify degradation products (e.g., sulfonic acids). Incorporating 0.1 M LiBOB additive suppresses hydrolysis, extending capacitance retention to >90% after 10,000 cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.